molecular formula C7H5ClO3S B043737 Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate CAS No. 116722-19-1

Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate

Cat. No. B043737
CAS RN: 116722-19-1
M. Wt: 204.63 g/mol
InChI Key: IQZWQGGIECIELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate (MCTC) is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. It has gained significant attention in scientific research due to its potential as a building block for the synthesis of various bioactive molecules.

Mechanism of Action

The exact mechanism of action of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism.
Biochemical and Physiological Effects:
Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been shown to possess various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate in lab experiments is its easy synthesis and availability. However, its low solubility in water and other common solvents can limit its use in certain experiments. Additionally, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.

Future Directions

There are several future directions for the research and development of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate. One area of interest is the synthesis of new bioactive molecules using Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate as a building block. Another area of interest is the development of new synthetic methods for Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. Additionally, the investigation of the potential environmental impact of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives should be further explored.

Synthesis Methods

The synthesis of Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride and dimethylformamide (DMF) to form 3-(chlorocarbonyl)thiophene-2-carboxylic acid chloride. This intermediate is then reacted with methanol in the presence of a base such as triethylamine to form Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate.

Scientific Research Applications

Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate has been widely used as a building block for the synthesis of various bioactive molecules such as antitumor, antifungal, and antibacterial agents. It has also been used as a precursor for the synthesis of thiophene-based polymers and materials.

properties

CAS RN

116722-19-1

Product Name

Methyl 3-(chlorocarbonyl)thiophene-2-carboxylate

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 3-carbonochloridoylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3

InChI Key

IQZWQGGIECIELH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)C(=O)Cl

Canonical SMILES

COC(=O)C1=C(C=CS1)C(=O)Cl

synonyms

2-Thiophenecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

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